![molecular formula C18H11BrO3 B2835758 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one CAS No. 159760-52-8](/img/structure/B2835758.png)
6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, the structure of a quinolone derivative holding a tosyl group was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound were studied using density functional theory .Chemical Reactions Analysis
The reaction of similar compounds with other reagents has been studied. For example, the reaction of 2-bromopropane with sodium ethoxide in ethanol provides an example where elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .科学的研究の応用
Antimicrobial and Antioxidant Activities
6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one derivatives demonstrate significant potential in antimicrobial and antioxidant activities. Research has shown that these compounds exhibit good inhibition efficacy against various microbial strains, including both Gram-positive and Gram-negative bacteria. Additionally, they have displayed antioxidant properties in various studies (Nagaraja, Bodke, Kenchappa, & Kumar, 2020). Metal complexes of related compounds also show enhanced antimicrobial activities upon coordination with metals (Vyas, 2009).
Applications in Organic Synthesis
This compound is used in organic synthesis, forming various derivatives through reactions with different active compounds. These derivatives are then screened for their biological activities, including antibacterial properties. Such applications highlight the versatility of this compound in synthesizing new compounds with potential biological applications (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Nonlinear Optical Characteristics
The nonlinear optical characteristics of coumarin derivatives, including this compound, have been explored. These compounds, when doped in a polymer matrix, exhibit significant nonlinear optical properties like self-focusing effects and reverse saturable absorption, indicating their potential use in photonic and electronic devices (Sharafudeen, Adithya, Vijayakumar, Sudheesh, Kalluraya, & Chandrasekharan, 2011).
Antitumor and Anti-Inflammatory Applications
Derivatives of this compound have shown potential in antitumor and anti-inflammatory applications. Certain synthesized compounds display potent antiproliferative activities against various tumor cell lines, suggesting their use as anticancer agents. Additionally, some derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Electrochemical and Kinetic Studies
Electrochemical behavior and kinetics of derivatives of this compound have been studied, providing insights into their potential applications in chemical processes and interactions with biological molecules like DNA (Saxena & Das, 2016).
作用機序
The mechanism of action of similar compounds has been studied. For instance, the target compound (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, which is a quinolone derivative holding a tosyl group, has been successfully synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement and intramolecular amination reactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-7-9-17-13(10-14)11-15(18(21)22-17)16(20)8-6-12-4-2-1-3-5-12/h1-11H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEIKRHCVLVHEA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



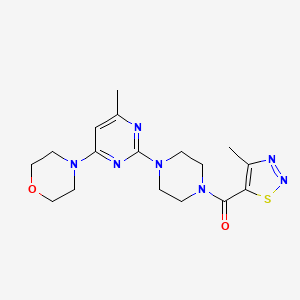
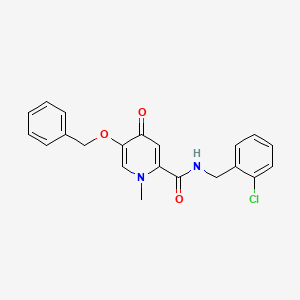
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)
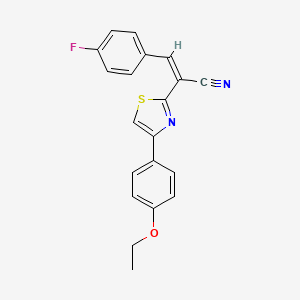
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)
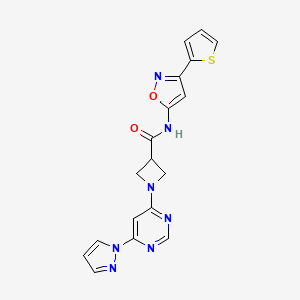
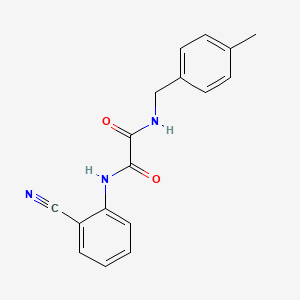
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)


![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)